REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([C:8]([NH:10][NH:11]C(OC(C)(C)C)=O)=[O:9])[CH:5]=[CH:4][CH:3]=1.Cl>O1CCOCC1.CO>[F:1][C:2]1[N:7]=[C:6]([C:8]([NH:10][NH2:11])=[O:9])[CH:5]=[CH:4][CH:3]=1
|
Name
|
1,1-Dimethylethyl 2-[(6-fluoro-2-pyridinyl)carbonyl]hydrazinecarboxylate
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred to room temperature over 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroping with diethyl ether (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
WASH
|
Details
|
washing with methanol
|
Type
|
WASH
|
Details
|
eluting the product in free base form
|
Type
|
CONCENTRATION
|
Details
|
The ammoniacal fractions were concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=N1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.618 mmol | |
AMOUNT: MASS | 251 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |